Dicirenone
Overview
Description
Dicirenone, also known as dihydrospirorenone, is a novel synthetic progestin that has been characterized for its unique binding to different receptor proteins. It is specifically designed to have no estrogenic, androgenic, or glucocorticoid activity, making it a compound of interest in the field of endocrinology and pharmacology. Dicirenone has been shown to be a potent aldosterone antagonist, with a higher potency than spironolactone, and also exhibits antiandrogenic properties, albeit less potent than cyproterone acetate .
Synthesis Analysis
The synthesis of related compounds such as canrenone, which is structurally similar to dicirenone, has been improved to increase efficiency and yield. Canrenone is synthesized from dehydroepiandrosterone acetate through a series of reactions including epoxidation, carbolactonization, and regioselective dehydrogenation. The total yield of canrenone through this improved procedure is reported to be up to 69.8%, which is significant for potential scale-up production .
Molecular Structure Analysis
Dicirenone's molecular structure allows it to bind with high affinity to the mineralocorticoid receptor of rat kidney, with an RBA value of 230% compared to aldosterone. This high binding affinity is indicative of its strong antimineralocorticoid activity. The compound also shows high affinity for the androgen receptor and some affinity for the glucocorticoid receptor, but no measurable affinity for the estrogen receptor. The structural characterization of dicirenone and its analogs has been achieved through various methods such as MS and NMR, which are essential for confirming the stereochemical structure of the compounds .
Chemical Reactions Analysis
Dicirenone and its analogs undergo various chemical reactions that have been studied to improve synthesis and understand their reactivity. For instance, canrenone, a related compound, has been used to synthesize derivatives through reactions such as epoxidation and subsequent cleavage, as well as OsO4 oxidation followed by reduction. These reactions have been optimized to improve yields and confirm the stereochemistry of the products . Additionally, the biotransformation of canrenone by Aspergillus ochraceus has been investigated, leading to the production of hydroxylated derivatives, which could be relevant for the synthesis of dicirenone analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of dicirenone are closely related to its molecular structure and the interactions it has with various receptors. Its receptor binding characteristics, such as the rapid increase in specific binding and the monophasic dissociation curve from the cytoplasmic human uterine progesterone receptor, are indicative of its potent biological activity. The compound's antimineralocorticoid activity was evaluated in adrenalectomized rats, demonstrating its potential therapeutic applications . Furthermore, the synthesis and characterization of canrenone and its derivatives provide insights into the physical and chemical properties that could be extrapolated to dicirenone .
Scientific Research Applications
Systemic Effects of Intra-Articular Corticosteroids
Intra-articular corticosteroid injections (IACIs), like Dicirenone, have been extensively studied for their systemic effects. Research indicates that serum cortisol levels decrease within hours after IACI, reaching a nadir after about 24-48 hours. The recovery to baseline can take 1-4 weeks, depending on the type and dose of IACI. These injections are associated with transient increases in blood glucose levels in diabetic patients and reductions in inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. These effects start a few days post-injection and can last for months. Additionally, IACI may induce remission in patients with oligo-/polyarthritis and those with extra-articular manifestations (Habib, 2009).
Metabolic and Adverse Effects of Diuretics
Diuretics, which are often used alongside corticosteroids like Dicirenone, have been studied for their metabolic and adverse effects. They are known for their high clinical safety and efficacy. However, they can lead to complications such as fluid electrolyte handling abnormalities, metabolism changes, and other adverse effects. These include fluid volume depletion, hypotension, and azotemia. Metabolic abnormalities from diuretics are typically mild, with hyperglycemia and carbohydrate intolerance related to hypokalemia (Wilcox, 1999).
Toxicity of Steroidal Saponins from Dioscorea zingiberensis
Steroidal saponins from Dioscorea zingiberensis, which are structurally similar to Dicirenone, have been evaluated for toxicity. The study found that high doses of steroidal saponins can cause general behavior adverse effects, mortality, and liver histopathological changes in acute toxicity studies. In sub-chronic toxicity studies, high doses were linked to increased total bilirubin in serum and decreased protein content in the liver. The study concluded that steroidal saponins did not show significant toxicity up to a certain oral dose in mice (Qin et al., 2009).
Development of a Specific Anti-Aldosterone
The development of eplerenone, a specific antimineralocorticoid drug, provides insight into the class of drugs to which Dicirenone belongs. The clinical development of eplerenone involved exploring a wide range of daily doses and concluded that certain doses offer a favorable benefit/risk ratio in various patient populations. This drug, like Dicirenone, aims to neutralize the effects of aldosterone on blood pressure and target organ damage while minimizing sexual side-effects (Ménard, 2004).
Effects of Diosgenin on the Adrenal Gland
Diosgenin, another steroidal saponin related to Dicirenone, has been studied for its effects on the adrenal gland. In a study with female rats, continuous delivery of diosgenin resulted in changes in body and organ weights and histopathological changes in the adrenal gland. The study indicated that reduction in adrenal mass due to diosgenin could pose potential endocrine complications (Benghuzzi et al., 2003).
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dicirenone . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVPAYPBMZMHJO-IMNLCBETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023456 | |
Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicirenone | |
CAS RN |
41020-79-5 | |
Record name | Dicirenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41020-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicirenone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8K306YKSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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